molecular formula C13H16ClN3O2 B2622864 N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide CAS No. 294194-70-0

N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B2622864
CAS No.: 294194-70-0
M. Wt: 281.74
InChI Key: PIXKRWWWJNEPCM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:

    Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Inhibiting Enzymes: Inhibiting key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
  • N’-[(E)-(4-ethylphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide

These compounds share similar structural frameworks but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXKRWWWJNEPCM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.